REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]=O)=[C:4](Cl)[N:3]=1.C1COCC1.[NH2:17][NH2:18].O.NN>C(N(CC)CC)C>[Cl:8][C:6]1[N:7]=[C:2]([NH2:1])[N:3]=[C:4]2[NH:17][N:18]=[CH:9][C:5]=12 |f:3.4|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)C=O)Cl
|
Name
|
|
Quantity
|
2.7 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25.5 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove about 80% of the THF
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in a minimum volume of hot DMF and precipitate by addition of water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC(=N1)N)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |